Diniprofylline

Description

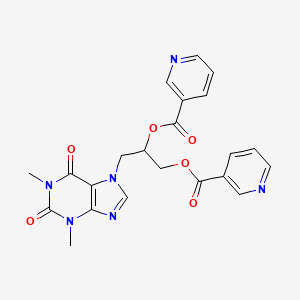

Structure

3D Structure

Properties

IUPAC Name |

[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-(pyridine-3-carbonyloxy)propyl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O6/c1-26-18-17(19(29)27(2)22(26)32)28(13-25-18)11-16(34-21(31)15-6-4-8-24-10-15)12-33-20(30)14-5-3-7-23-9-14/h3-10,13,16H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXGPGZXYJCCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864792 | |

| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propane-1,2-diyl dipyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-30-7 | |

| Record name | 1,1′-[1-[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)methyl]-1,2-ethanediyl] di-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diniprofylline [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)propane-1,2-diyl dipyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diniprofylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINIPROFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F70GCU00A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diprophylline's Role as an Adenosine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprophylline, a xanthine derivative, exerts its pharmacological effects in part through the antagonism of adenosine receptors. This technical guide provides an in-depth analysis of diprophylline's interaction with the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). It summarizes the available quantitative data on its binding affinity and functional potency, details the experimental protocols for characterizing its antagonist activity, and illustrates the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Introduction to Diprophylline and Adenosine Receptors

Diprophylline is a methylxanthine derivative used as a bronchodilator and vasodilator.[1] Its mechanism of action is twofold: it acts as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), and as a competitive antagonist at adenosine receptors.[1][2] Adenosine is an endogenous purine nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[3] These receptors are coupled to different G proteins and thus have distinct downstream signaling effects:

-

A₁ and A₃ Receptors: Are primarily coupled to Gᵢ/₀ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3]

-

A₂ₐ and A₂ₑ Receptors: Are coupled to Gₛ proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.

By blocking these receptors, diprophylline can modulate various physiological responses, making it a subject of interest in drug development.

Quantitative Data: Diprophylline's Affinity and Potency

The following tables summarize the available quantitative data for diprophylline and other relevant xanthine derivatives as adenosine receptor antagonists. It is important to note that specific binding affinity (Kᵢ) and functional potency (IC₅₀) data for diprophylline at the A₂ₑ and A₃ receptor subtypes are limited in the public domain. Therefore, data for theophylline and caffeine are included for comparative purposes.

Table 1: Binding Affinities (Kᵢ) of Xanthine Derivatives at Adenosine Receptor Subtypes

| Compound | A₁ Receptor Kᵢ (µM) | A₂ₐ Receptor Kᵢ (µM) | A₂ₑ Receptor Kᵢ (µM) | A₃ Receptor Kᵢ (µM) | Species | Reference |

| Diprophylline | >170 | >93 | Not Reported | Not Reported | Rat | |

| Theophylline | ~10-30 | ~20-60 | ~7 | ~100 (rat, inactive) | Human/Rat | |

| Caffeine | ~20-110 | ~30-120 | Not Reported | ~100 (rat, inactive) | Human/Rat |

Note: A higher Kᵢ value indicates lower binding affinity.

Table 2: Functional Antagonism (IC₅₀/Kₑ) of Xanthine Derivatives at Adenosine Receptor Subtypes

| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor | A₃ Receptor | Assay Type | Species | Reference |

| Diprophylline | Not Reported | Not Reported | Not Reported | Not Reported | - | - | - |

| Theophylline | IC₅₀: 20-30 µM | IC₅₀: 20-80 µM | Kₑ: ~7 µM | Inactive | cAMP accumulation / Functional Assays | Rat/Human | |

| Caffeine | IC₅₀: 90-110 µM | IC₅₀: 80-120 µM | Not Reported | Inactive | cAMP accumulation | Rat |

Note: IC₅₀ represents the concentration of an antagonist that inhibits the response to an agonist by 50%. Kₑ is the equilibrium dissociation constant for an antagonist.

Signaling Pathways

The antagonism of adenosine receptors by diprophylline interferes with the canonical signaling pathways initiated by adenosine. The following diagrams illustrate these pathways.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for characterizing the antagonist properties of diprophylline at adenosine receptors.

Radioligand Displacement Assay (for determining Kᵢ)

This assay determines the binding affinity (Kᵢ) of a test compound (diprophylline) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS21680 for A₂ₐ).

-

Diprophylline stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive antagonist).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target receptor.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₑ, and varying concentrations of diprophylline.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of non-labeled antagonist).

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding versus the log concentration of diprophylline and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

cAMP Accumulation Assay (for determining IC₅₀)

This functional assay measures the ability of an antagonist (diprophylline) to inhibit the agonist-induced production of cAMP.

Materials:

-

A cell line stably expressing the human adenosine receptor subtype of interest.

-

Cell culture medium.

-

Diprophylline stock solution.

-

An appropriate adenosine receptor agonist (e.g., NECA).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

Cell lysis buffer.

Procedure:

-

Cell Culture:

-

Culture cells expressing the target receptor to an appropriate confluency.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of diprophylline in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

-

Add a fixed concentration of the adenosine receptor agonist (typically at its EC₈₀) to stimulate cAMP production.

-

For A₁/A₃ receptors (Gᵢ-coupled), co-stimulate with forskolin to induce a measurable cAMP level that can be inhibited by the agonist.

-

-

cAMP Measurement:

-

After the stimulation period (e.g., 15-30 minutes), stop the reaction and lyse the cells.

-

Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve to convert the assay signal to cAMP concentration.

-

Plot the percentage of agonist-stimulated cAMP production versus the log concentration of diprophylline.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of diprophylline.

-

Conclusion

Diprophylline acts as a competitive antagonist at adenosine receptors, with a preference for A₁ and A₂ subtypes, although with relatively low potency. The lack of comprehensive data for A₂ₑ and A₃ receptors highlights an area for further investigation. The methodologies detailed in this guide provide a robust framework for the continued characterization of diprophylline and other xanthine derivatives. A thorough understanding of the interaction of these compounds with all adenosine receptor subtypes is crucial for the development of more selective and efficacious therapeutics for a variety of disorders, including respiratory and cardiovascular diseases.

References

Investigating the Phosphodiesterase Inhibitory Activity of Diprophylline: A Technical Guide

Introduction

Diprophylline, a xanthine derivative, has long been utilized for its bronchodilator properties in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its primary mechanism of action is attributed to its role as a competitive, non-selective inhibitor of phosphodiesterase (PDE) enzymes.[1] Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Diprophylline increases intracellular concentrations of cAMP, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. This technical guide provides an in-depth analysis of the phosphodiesterase inhibitory activity of Diprophylline, including available quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data on Phosphodiesterase Inhibition

Diprophylline is generally characterized as a less potent phosphodiesterase inhibitor compared to other xanthines like theophylline. The available quantitative data on its inhibitory activity is limited, particularly concerning its selectivity for different PDE isoenzymes.

| Compound | Target | IC50 | Source |

| Diprophylline | Tracheal cAMP-Phosphodiesterase | ~200 µg/mL* | |

| Theophylline | Tracheal cAMP-Phosphodiesterase | ~40 µg/mL | |

| Proxyphylline | Tracheal cAMP-Phosphodiesterase | ~40 µg/mL | |

| Diprophylline | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | 200 µM |

*Note: The IC50 value for Diprophylline on tracheal cAMP-Phosphodiesterase was extrapolated from the statement that it is "about 5 times less effective" than theophylline and proxyphylline, which had IC50 values of approximately 40 µg/mL in the cited study. The inhibition of mPGES-1 is a separate pharmacological activity and not directly related to its PDE inhibitory effects.

Experimental Protocols

Protocol 1: In Vitro Phosphodiesterase Enzyme Inhibition Assay (Radioenzymatic)

This protocol outlines a common method for directly measuring the enzymatic activity of a specific PDE isoenzyme in the presence of an inhibitor.

1. Materials and Reagents:

-

Recombinant human PDE enzyme (e.g., PDE4B)

-

Diprophylline

-

[³H]-cAMP (radiolabeled substrate)

-

5'-Nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex 1x8)

-

Scintillation cocktail

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

-

96-well microplates

-

Scintillation counter

2. Procedure:

-

Prepare serial dilutions of Diprophylline in the assay buffer.

-

In a 96-well microplate, add the following in order:

-

Assay buffer

-

Diprophylline solution (or vehicle control)

-

Recombinant PDE enzyme solution

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the enzymatic reaction by adding [³H]-cAMP to each well.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by heat inactivation (e.g., placing the plate in a boiling water bath for 2 minutes).

-

Cool the plate to room temperature.

-

Add 5'-Nucleotidase to each well to convert the resulting [³H]-AMP to [³H]-adenosine.

-

Incubate at 30°C for 15 minutes.

-

Transfer the reaction mixture to tubes containing the anion-exchange resin slurry. The resin will bind the unreacted [³H]-cAMP, while the product, [³H]-adenosine, remains in the supernatant.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of PDE inhibition for each concentration of Diprophylline compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Diprophylline concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based cAMP Accumulation Assay

This protocol measures the downstream effect of PDE inhibition by quantifying the increase in intracellular cAMP levels in a cellular context.

1. Materials and Reagents:

-

A suitable cell line expressing the PDE of interest (e.g., HEK293 cells transfected with a specific PDE isoenzyme)

-

Diprophylline

-

Forskolin (an adenylyl cyclase activator)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

Multi-well cell culture plates

2. Procedure:

-

Seed the cells in multi-well plates and grow them to a suitable confluency.

-

Wash the cells with PBS.

-

Pre-incubate the cells with various concentrations of Diprophylline (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Terminate the reaction by removing the medium and adding lysis buffer to lyse the cells and stabilize the cAMP.

-

Collect the cell lysates.

-

Quantify the intracellular cAMP concentration in the lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

3. Data Analysis:

-

Calculate the fold-increase in cAMP levels for each concentration of Diprophylline compared to the forskolin-only control.

-

Plot the fold-increase in cAMP against the logarithm of the Diprophylline concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Visualizations

Signaling Pathway of Diprophylline Action

Caption: cAMP signaling pathway showing inhibition by Diprophylline.

Experimental Workflow for PDE Inhibition Assay

Caption: Generalized workflow for a PDE inhibition assay.

Logical Relationship of PDE Inhibitors

References

- 1. Diprophylline Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy Diprophylline; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Diprophylline | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational Research on the Anti-inflammatory Pathways of Diprophylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprophylline, a xanthine derivative, has long been utilized for its bronchodilator effects in respiratory diseases. However, emerging evidence suggests that its therapeutic benefits may also stem from significant anti-inflammatory properties. This technical guide delves into the foundational research on the anti-inflammatory pathways of Diprophylline, providing a comprehensive overview for researchers, scientists, and drug development professionals. While direct quantitative data for Diprophylline is limited in publicly available research, this guide leverages data from its parent compound, Theophylline, to elucidate the core mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of Diprophylline are believed to be mediated through three primary pathways:

-

Phosphodiesterase (PDE) Inhibition: Diprophylline acts as a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors and enzymes.

-

Adenosine Receptor Antagonism: Diprophylline can block adenosine receptors, particularly A1 and A2A subtypes. Adenosine, often present at high levels in inflamed tissues, can modulate immune cell function. By antagonizing these receptors, Diprophylline can prevent adenosine-mediated pro-inflammatory effects.

-

Nuclear Factor-kappa B (NF-κB) Pathway Modulation: Diprophylline is thought to interfere with the NF-κB signaling cascade, a critical pathway in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. This inhibition is likely achieved by preventing the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data for Diprophylline and its parent compound, Theophylline, to provide a comparative overview of their anti-inflammatory potential.

Table 1: Phosphodiesterase (PDE) Inhibition

| Compound | PDE Isoform | IC50 Value | Source |

| Diprophylline | PDE2A1 | > 100 µM (weak inhibition) | [1] |

| Theophylline | Non-selective | ~100-1000 µM | [2] |

Note: Data for specific PDE isoform inhibition by Diprophylline is scarce. Theophylline is a known non-selective PDE inhibitor, with its effects generally observed in the micromolar range.

Table 2: Adenosine Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Ki) | Source |

| Diprophylline | A1, A2A | > 100 µM (low affinity) | [3] |

| Theophylline | A1 | 3.8 µM | [4] |

| Theophylline | A2A | 25 µM | [5] |

Note: Diprophylline exhibits significantly lower affinity for adenosine receptors compared to Theophylline, which may contribute to its different side-effect profile.

Table 3: Effects on Pro-inflammatory Cytokine Production

| Compound | Cytokine | Cell Type | Inhibition/Modulation | Concentration | Source |

| Diprophylline | Pro-inflammatory cytokines | - | Proposed inhibition | Not specified | |

| Theophylline | TNF-α | Human peripheral blood mononuclear cells | Slight inhibition | 15 µg/mL | |

| Theophylline | IL-4 | Bronchial biopsies from asthmatic subjects | Significant decrease | 10.9 µg/mL (mean blood level) | |

| Theophylline | IL-5 | Bronchial biopsies from asthmatic subjects | Trend towards reduction | 10.9 µg/mL (mean blood level) | |

| Theophylline | IL-13 | Human alveolar macrophages | Significant reduction | 10 µg/mL | |

| Theophylline | IL-10 (anti-inflammatory) | Human peripheral blood mononuclear cells | 2.8-fold increase | 15 µg/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Diprophylline's anti-inflammatory pathways.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a common method for measuring PDE activity and its inhibition by compounds like Diprophylline.

Objective: To determine the IC50 value of Diprophylline for the inhibition of specific PDE isoforms.

Materials:

-

Purified recombinant human PDE isoforms (e.g., PDE4B)

-

cAMP or cGMP substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Snake venom nucleotidase

-

[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

-

Ion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

-

Diprophylline stock solution

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of the purified PDE enzyme, and the desired concentration of Diprophylline (or vehicle control).

-

Initiation: Start the reaction by adding the cAMP or cGMP substrate, including a small amount of the radiolabeled substrate.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by boiling the tubes for 1-2 minutes.

-

Conversion to Adenosine/Guanosine: Add snake venom nucleotidase to the reaction mixture and incubate at 30°C to convert the 5'-AMP or 5'-GMP product to adenosine or guanosine.

-

Separation: Add an ion-exchange resin slurry to the tubes. The resin will bind the unhydrolyzed charged cAMP or cGMP, while the uncharged adenosine or guanosine remains in the supernatant.

-

Quantification: Centrifuge the tubes and transfer the supernatant to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE activity inhibition for each Diprophylline concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the Diprophylline concentration and fitting the data to a sigmoidal dose-response curve.

Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Diprophylline for adenosine receptor subtypes.

Objective: To determine the Ki of Diprophylline for A1 and A2A adenosine receptors.

Materials:

-

Cell membranes prepared from cells expressing a specific human adenosine receptor subtype (e.g., A1 or A2A)

-

Radioligand specific for the receptor subtype (e.g., [³H]-CHA for A1, [³H]-CGS 21680 for A2A)

-

Binding buffer (e.g., Tris-HCl with MgCl2 and adenosine deaminase)

-

Diprophylline stock solution

-

Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and varying concentrations of Diprophylline or vehicle control. For determining non-specific binding, add the non-specific binding control instead of Diprophylline.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each Diprophylline concentration by subtracting the non-specific binding from the total binding. Determine the IC50 value of Diprophylline by plotting the percentage of specific binding against the logarithm of the Diprophylline concentration. Calculate the Ki value using the Cheng-Prusoff equation.

NF-κB Nuclear Translocation Assay (Western Blot)

This protocol details the use of Western blotting to assess the effect of Diprophylline on the nuclear translocation of the NF-κB p65 subunit.

Objective: To determine if Diprophylline inhibits the translocation of NF-κB p65 from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

-

Cell line (e.g., human macrophages or epithelial cells)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., TNF-α or LPS)

-

Diprophylline stock solution

-

Nuclear and cytoplasmic extraction buffers

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-NF-κB p65, anti-Lamin B1 as nuclear marker, anti-GAPDH as cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture the cells to an appropriate confluency. Pre-treat the cells with various concentrations of Diprophylline for a specified time before stimulating with TNF-α or LPS.

-

Cell Fractionation: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using appropriate extraction buffers and centrifugation steps.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: To ensure proper fractionation, probe separate blots with antibodies against Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker). Quantify the band intensity for NF-κB p65 in the nuclear and cytoplasmic fractions. A decrease in the nuclear p65 signal in Diprophylline-treated, stimulated cells compared to stimulated control cells indicates inhibition of nuclear translocation.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Doxofylline, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. theophylline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Diprophylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprophylline, also known as dyphylline, is a xanthine derivative with established applications as a bronchodilator and vasodilator. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed information on its mechanism of action as a phosphodiesterase inhibitor and adenosine receptor antagonist is presented, along with a summary of its pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and insights into the scientific foundation of diprophylline's therapeutic use.

Chemical Structure and Identification

Diprophylline is chemically designated as 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.[1][2] It is a derivative of theophylline with a 2,3-dihydroxypropyl group attached at the N7 position of the purine ring.[1] This structural modification distinguishes it from theophylline and influences its pharmacokinetic profile.

Below is a 2D representation of the chemical structure of diprophylline.

Figure 1: 2D Chemical Structure of Diprophylline.

Table 1: Chemical Identifiers of Diprophylline

| Identifier | Value |

| IUPAC Name | 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |

| CAS Number | 479-18-5 |

| Molecular Formula | C₁₀H₁₄N₄O₄ |

| Molecular Weight | 254.24 g/mol |

| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(O)CO |

| InChI Key | KSCFJBIXMNOVSH-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of diprophylline are crucial for its formulation, absorption, and distribution. A summary of these properties is provided in the table below.

Table 2: Physicochemical Properties of Diprophylline

| Property | Value | Experimental Method |

| Melting Point | 160-164 °C | Capillary Method |

| Solubility | Freely soluble in water; slightly soluble in ethanol | Shake-Flask Method |

| pKa | ~13.74 (predicted) | Potentiometric Titration (general method) |

| LogP | -1.1 to -1.9 | HPLC-based methods (general) |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination (Capillary Method): A small, finely powdered sample of diprophylline is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to complete liquefaction of the sample is recorded as the melting point.

Solubility Determination (Shake-Flask Method): An excess amount of solid diprophylline is added to a known volume of the solvent (e.g., water, ethanol) in a flask. The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid. The concentration of diprophylline in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration): A solution of diprophylline of known concentration is prepared in a suitable solvent (typically water). The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa value is determined from the inflection point of the resulting titration curve.

LogP Determination (HPLC Method): The partition coefficient (LogP) can be estimated using reversed-phase HPLC. A calibration curve is generated by plotting the known LogP values of a series of standard compounds against their retention times on a C18 column. The retention time of diprophylline is then measured under the same chromatographic conditions, and its LogP value is interpolated from the calibration curve.

Pharmacological Properties

Diprophylline exerts its therapeutic effects primarily through two mechanisms: inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.[3]

Mechanism of Action

Phosphodiesterase (PDE) Inhibition: Diprophylline is a non-selective inhibitor of phosphodiesterase enzymes, particularly PDE3 and PDE4.[4] PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular processes. By inhibiting PDEs, diprophylline increases the intracellular levels of cAMP in airway smooth muscle cells. This leads to the activation of protein kinase A (PKA), which in turn phosphorylates several target proteins, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Adenosine Receptor Antagonism: Diprophylline also acts as a non-selective antagonist at adenosine A1 and A2 receptors. Adenosine can cause bronchoconstriction in asthmatic patients. By blocking these receptors, diprophylline can prevent adenosine-induced bronchoconstriction. However, its affinity for adenosine receptors is considered to be relatively low.

Figure 2: Simplified signaling pathway of Diprophylline's action.

Pharmacokinetics

Diprophylline exhibits a distinct pharmacokinetic profile compared to theophylline, primarily due to its structural modification.

Table 3: Pharmacokinetic Parameters of Diprophylline in Humans

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed from the GI tract | |

| Bioavailability | Independent of administration route | |

| Distribution | Distributed into breast milk | |

| Metabolism | Not metabolized | |

| Excretion | Mainly excreted unchanged in the urine (~88%) | |

| Elimination Half-life | Approximately 2 hours |

Experimental Protocols for Pharmacological and Pharmacokinetic Studies

Phosphodiesterase (PDE) Inhibition Assay: The inhibitory activity of diprophylline on PDE isoenzymes can be assessed using commercially available kits. The assay typically involves incubating the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence and absence of diprophylline. The amount of substrate hydrolyzed is then quantified, often using a colorimetric or fluorescent method. The IC₅₀ value, representing the concentration of diprophylline required to inhibit 50% of the enzyme activity, can then be calculated.

Adenosine Receptor Binding Assay: Radioligand binding assays are commonly used to determine the affinity of diprophylline for adenosine receptors. This involves incubating cell membranes expressing a specific adenosine receptor subtype with a radiolabeled ligand (e.g., [³H]-DPCPX for A1 receptors) and varying concentrations of diprophylline. The amount of radioligand bound to the receptors is measured, and the Ki (inhibition constant) for diprophylline is calculated from competition binding curves.

Pharmacokinetic Study Workflow: A typical pharmacokinetic study in humans involves the administration of a single dose of diprophylline (oral or intravenous). Blood samples are collected at predetermined time points over a period of time (e.g., 24 hours). The concentration of diprophylline in the plasma or serum is quantified using a validated analytical method, such as HPLC. Pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life are then calculated from the concentration-time data.

References

- 1. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy Diprophylline; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]

- 2. Diprophylline | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel cAMP signalling paradigms: therapeutic implications for airway disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Diprophylline: A Technical Guide for Researchers

An In-depth Examination of a Classic Xanthine Derivative for Respiratory and Cardiovascular Applications

Introduction

Diprophylline, a xanthine derivative, has long been a subject of pharmacological interest due to its bronchodilator and vasodilator properties.[1] As a structural analog of theophylline, it shares a core mechanism of action but exhibits a distinct pharmacokinetic profile. This technical guide provides a comprehensive overview of the pharmacological properties of diprophylline, intended for researchers, scientists, and drug development professionals. The document details its mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this compound.

Core Pharmacological Properties

Diprophylline is primarily recognized for its therapeutic effects in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD), where it helps to alleviate airway obstruction.[2] Its pharmacological actions are attributed to two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1]

Mechanism of Action

The bronchodilatory and vasodilatory effects of diprophylline are mediated through the following pathways:

-

Phosphodiesterase (PDE) Inhibition: Diprophylline acts as a non-selective inhibitor of PDE enzymes. By inhibiting these enzymes, it prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade of events ultimately results in the relaxation of smooth muscles in the bronchi and blood vessels.

-

Adenosine Receptor Antagonism: Diprophylline also functions as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3). Adenosine is a signaling molecule that can induce bronchoconstriction. By blocking adenosine receptors, diprophylline mitigates this effect, contributing to its overall bronchodilator activity.

Quantitative Pharmacological Data

While extensive quantitative data for diprophylline is not as readily available as for its parent compound, theophylline, the following tables summarize the known information. Further research is warranted to fully characterize its potency and selectivity against various PDE isoforms and adenosine receptor subtypes.

Table 1: Phosphodiesterase Inhibition Data

| Compound | Enzyme/Tissue Source | IC50 | Reference |

| Diprophylline | Microsomal Prostaglandin E Synthase-1 | 200 µM | [3] |

Note: Data on specific PDE isoform inhibition by diprophylline is limited in the public domain.

Table 2: Adenosine Receptor Antagonism Data

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| Diprophylline | A1 & A2 | Antagonist | [3] |

Note: Specific Ki values for diprophylline at individual adenosine receptor subtypes are not well-documented in publicly available literature.

Experimental Protocols

To facilitate further research and standardized evaluation of diprophylline and related compounds, this section provides detailed methodologies for key experiments.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against PDE enzymes.

Objective: To measure the half-maximal inhibitory concentration (IC50) of diprophylline against specific PDE isoforms.

Materials:

-

Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

-

cAMP or cGMP as substrate

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

-

Diprophylline (or other test compounds) at various concentrations

-

Snake venom nucleotidase

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the specific PDE enzyme, and the test compound (diprophylline) at various concentrations.

-

Initiate the reaction by adding the substrate (cAMP or cGMP).

-

Incubate the mixture at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by boiling the mixture for 1 minute.

-

Add snake venom nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine.

-

Separate the unreacted cAMP/cGMP from the adenosine/guanosine using an ion-exchange resin.

-

Quantify the amount of radioactive adenosine/guanosine using a scintillation counter.

-

Calculate the percentage of PDE inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a compound for adenosine receptors.

Objective: To determine the inhibitory constant (Ki) of diprophylline for different adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype.

-

Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

-

Diprophylline (or other test compounds) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound (diprophylline) in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Terminate the binding by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Calculate the IC50 value of the test compound from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Bronchodilator Activity Assay in Guinea Pigs

This protocol details a common in vivo method to assess the bronchodilator effects of a compound.

Objective: To evaluate the ability of diprophylline to protect against experimentally induced bronchoconstriction in guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g).

-

Anesthetic (e.g., urethane).

-

Bronchoconstrictor agent (e.g., histamine or acetylcholine).

-

Whole-body plethysmograph.

-

Nebulizer.

-

Diprophylline solution for administration (e.g., oral or intraperitoneal).

Procedure:

-

Administer diprophylline or the vehicle control to the guinea pigs at a predetermined time before the bronchoconstrictor challenge.

-

Anesthetize the animals and place them in the whole-body plethysmograph.

-

Record baseline respiratory parameters (e.g., tidal volume, respiratory rate, and specific airway resistance).

-

Induce bronchoconstriction by exposing the animals to an aerosol of the bronchoconstrictor agent for a fixed duration.

-

Continuously monitor and record the respiratory parameters during and after the challenge.

-

Calculate the percentage of protection against bronchoconstriction afforded by the test compound by comparing the changes in respiratory parameters in the treated group to the control group.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of Action of Diprophylline.

Caption: Adenosine Receptor Binding Assay Workflow.

Caption: In Vivo Bronchodilator Assay Workflow.

Conclusion

Diprophylline remains a relevant compound for pharmacological research, particularly in the context of respiratory and cardiovascular diseases. Its dual mechanism of action as a phosphodiesterase inhibitor and an adenosine receptor antagonist provides a foundation for its therapeutic effects. This technical guide has summarized the current understanding of diprophylline's pharmacological profile, provided standardized experimental protocols for its further investigation, and offered visual representations of its mechanisms and evaluation workflows. It is hoped that this resource will serve as a valuable tool for researchers and professionals in the field of drug discovery and development, stimulating further inquiry into the therapeutic potential of this and other xanthine derivatives.

References

In Vivo Pharmacokinetics of Diprophylline: A Technical Guide to Absorption and Distribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of diprophylline, with a specific focus on its absorption and distribution characteristics. Diprophylline, a xanthine derivative, is utilized for its bronchodilator effects in respiratory conditions. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic efficacy and ensuring patient safety.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of diprophylline from various in vivo studies in healthy human subjects.

Table 1: Pharmacokinetic Parameters of Oral Diprophylline Formulations[1]

| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |

| Solution | 20 mg/kg | 33.7 ± 3.7 | 0.33 ± 0.0 | 108.4 ± 12.1 | 2.16 ± 0.18 |

| Regular Tablet | 20 mg/kg | 27.7 ± 4.2 | 0.66 ± 0.0 | 113.9 ± 25.2 | 2.59 ± 0.56 |

| Sustained Release | 20 mg/kg | 10.4 ± 1.5 | 2.13 ± 1.1 | 104.0 ± 30.8 | - |

Data are presented as mean ± standard deviation.

Table 2: Comparative Pharmacokinetic Parameters of Intravenous and Oral Diprophylline

| Administration Route | Dose | Cmax (µg/mL) | Half-life (h) | Volume of Distribution (L/kg) | Clearance | Bioavailability (%) | Reference |

| Intravenous Infusion | 1000 mg | 22.4 - 25.7 | 1.99 | 0.80 | - | 100 (Reference) | [1] |

| Oral Tablet | 1000 mg | - | 1.87 | 0.79 | - | 96.5 | [1] |

| Oral Formulations | 20 mg/kg | - | 2.16 - 2.59 | 43.0 ± 3.9 L (total) | 13.6 ± 1.7 L/h | - | [2] |

| Oral/Intramuscular | 5-10 mg/kg | - | 2.11 ± 0.36 | - | - | Independent of route | [3] |

Note: Some studies report Volume of Distribution and Clearance for the entire dose, not normalized by body weight.

Absorption

Diprophylline is rapidly absorbed from the gastrointestinal tract following oral administration. Studies have shown that the bioavailability of oral diprophylline is high, with one study indicating a mean bioavailability of 96.5% for tablets compared to intravenous infusion. The peak plasma concentration (Cmax) is typically reached within 1 to 2 hours for immediate-release formulations. The rate of absorption can be influenced by the formulation, with sustained-release preparations exhibiting a delayed Tmax.

Unlike theophylline, diprophylline is not metabolized by the liver and is excreted unchanged by the kidneys. This suggests that its absorption is not significantly affected by first-pass metabolism.

Distribution

Following absorption, diprophylline is distributed throughout the body. The volume of distribution has been reported to be approximately 0.8 L/kg, indicating that the drug distributes into the total body water. Another study reported a volume of distribution of 43.0 ± 3.9 L for a 20 mg/kg dose. Diprophylline is also known to be distributed into breast milk. The protein binding of diprophylline is approximately 84%.

Experimental Protocols

The following sections detail the methodologies employed in key in vivo pharmacokinetic studies of diprophylline.

Study of Oral Formulations

-

Objective: To compare the pharmacokinetics and bioavailability of three different oral diprophylline preparations (solution, regular tablet, and sustained-release tablet).

-

Subjects: Eight healthy male subjects with a mean age of 25 years.

-

Study Design: Single-dose, three-way crossover study with a one-week washout period between each phase.

-

Dosing: A single oral dose of 20 mg/kg of each formulation was administered.

-

Sampling: Multiple serum samples were collected over a 24-hour period.

-

Analytical Method: Diprophylline concentrations in serum were determined by high-performance liquid chromatography (HPLC).

Absolute Bioavailability Study

-

Objective: To determine the absolute bioavailability of diprophylline tablets.

-

Subjects: A pilot study was conducted on two healthy subjects, followed by a larger study.

-

Study Design: A two-way crossover design.

-

Dosing:

-

Intravenous: A single 1000 mg dose administered as a zero-order intravenous infusion.

-

Oral: A single 1000 mg oral dose.

-

-

Sampling: Plasma and urine samples were collected over specified time intervals.

-

Analytical Method: Diprophylline concentrations in plasma and urine were analyzed using HPLC.

Visualizations

General Pharmacokinetic Pathway of Oral Diprophylline

The following diagram illustrates the general pathway of diprophylline from oral administration to elimination.

Caption: General pharmacokinetic pathway of orally administered diprophylline.

Experimental Workflow for a Diprophylline Pharmacokinetic Study

This diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study of diprophylline.

Caption: Experimental workflow for a diprophylline pharmacokinetic study.

Conclusion

Diprophylline exhibits rapid absorption and a high degree of bioavailability following oral administration. Its distribution is consistent with its hydrophilic nature, and it is primarily eliminated unchanged by the kidneys. The pharmacokinetic profile of diprophylline appears to be linear and not dose-dependent within the studied ranges. This information is vital for the rational design of dosing regimens and the development of new formulations. Further research could focus on the potential for drug-drug interactions at the level of renal excretion and a more detailed characterization of its distribution in specific patient populations.

References

Metabolism and Excretion of Diprophylline in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprophylline, a derivative of theophylline, is utilized as a bronchodilator in the management of respiratory disorders. Unlike its parent compound, diprophylline is not metabolized to theophylline in vivo, indicating a distinct pharmacokinetic and metabolic profile.[1] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) in preclinical animal models is paramount for the evaluation of its therapeutic efficacy and safety. This technical guide synthesizes the available, albeit limited, direct scientific literature on diprophylline's metabolism and excretion, and extrapolates from data on the closely related compound, theophylline, to provide a putative overview of its biotransformation and elimination pathways in animal models. This guide also highlights the experimental methodologies employed in these studies and identifies key areas where further research is needed.

Introduction

Diprophylline, chemically known as 7-(2,3-dihydroxypropyl)theophylline, is a xanthine derivative with bronchodilator and vasodilator properties.[2] Its structural distinction from theophylline, the presence of a 2,3-dihydroxypropyl side chain at the N7 position, significantly influences its metabolic fate. The primary objective of this guide is to provide a detailed overview of the metabolic and excretory pathways of diprophylline in common animal models used in preclinical drug development, such as rats, dogs, and non-human primates.

Putative Metabolic Pathways of Diprophylline

Direct studies detailing the metabolic pathways of diprophylline in animal models are scarce. However, based on the well-documented metabolism of its core structure, theophylline, a putative metabolic pathway for diprophylline can be proposed. The metabolism is expected to involve two main sites of biotransformation: the xanthine ring system and the 2,3-dihydroxypropyl side chain.

Metabolism of the Xanthine Ring

The metabolism of the theophylline (1,3-dimethylxanthine) core of diprophylline is anticipated to follow established pathways for theophylline itself. These biotransformations are primarily hepatic and mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2E1.[3][4]

The main metabolic reactions involving the xanthine ring are:

-

8-Hydroxylation: This is the principal metabolic pathway for theophylline, leading to the formation of 1,3-dimethyluric acid.

-

N-Demethylation: This involves the removal of methyl groups at the N1 and N3 positions, resulting in the formation of 1-methylxanthine and 3-methylxanthine, respectively.[3]

The following diagram illustrates the proposed metabolic pathway of the diprophylline xanthine core, based on known theophylline metabolism.

References

Preliminary Studies on the Vasodilator Effects of Diprophylline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprophylline, a xanthine derivative, is recognized for its bronchodilator properties and is also known to exhibit peripheral vasodilator effects. This technical guide provides an in-depth analysis of the preliminary scientific studies investigating the vasodilator mechanisms and effects of Diprophylline. The document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. This information is intended to serve as a comprehensive resource for researchers and professionals involved in pharmacology and drug development.

Introduction

Diprophylline, also known as dyphylline, is a methylxanthine drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its established role as a bronchodilator, Diprophylline also possesses vasodilator properties, which contribute to its therapeutic profile and suggest potential applications in cardiovascular conditions.[1][2] The vasodilator effects of Diprophylline are primarily attributed to two key mechanisms of action: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[1] This whitepaper will delve into the foundational studies that have explored these effects, presenting the available data and experimental context.

Mechanism of Action: Vasodilator Effects

The vasodilation induced by Diprophylline is a result of its influence on intracellular signaling cascades that regulate smooth muscle tone. The two primary pathways are detailed below.

Phosphodiesterase (PDE) Inhibition

Diprophylline acts as a competitive, non-selective inhibitor of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in smooth muscle relaxation. By inhibiting PDEs, Diprophylline leads to an accumulation of intracellular cAMP and cGMP. This increase in cyclic nucleotides activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.

Adenosine Receptor Antagonism

Diprophylline also functions as an antagonist at adenosine receptors. Adenosine, a naturally occurring nucleoside, can induce vasoconstriction by binding to A1 adenosine receptors on vascular smooth muscle cells. By blocking these receptors, Diprophylline inhibits the vasoconstrictor effects of endogenous adenosine, thereby promoting vasodilation.

Signaling Pathways

The signaling cascades for Diprophylline's vasodilator effects are illustrated below.

Caption: Phosphodiesterase Inhibition Pathway of Diprophylline.

Caption: Adenosine Receptor Antagonism Pathway of Diprophylline.

Quantitative Data from Preliminary Studies

A pivotal, albeit early, study conducted by Kang (1992) investigated the short-term effects of Diprophylline on hemodynamics in 10 patients with stable chronic pulmonary disease. The study reported a significant decrease in pulmonary vascular resistance and a marked reduction in mean pulmonary arterial pressure, without a significant change in cardiac output.

Table 1: Hemodynamic Effects of Diprophylline in Patients with Chronic Pulmonary Disease

| Parameter | Pre-treatment (Mean ± SD) | Post-treatment (Mean ± SD) | P-value |

| Mean Pulmonary Arterial Pressure (mmHg) | Data not available in abstract | Data not available in abstract | < 0.05 |

| Pulmonary Vascular Resistance (dyn·s·cm⁻⁵) | Data not available in abstract | Data not available in abstract | < 0.05 |

| Cardiac Output (L/min) | Data not available in abstract | Data not available in abstract | > 0.05 |

Note: The abstract of the study by Kang (1992) does not provide the specific numerical data for the mean and standard deviation of the measurements, only the statistical significance of the changes. Further research is required to obtain the full-text article and populate this table with the quantitative values.

Experimental Protocols

The following section details the typical experimental methodologies employed in the preliminary assessment of vasodilator drugs, which are relevant to the study of Diprophylline.

In Vitro Vasodilation Assessment in Isolated Aortic Rings

This protocol is a standard method for assessing the direct effect of a substance on blood vessel tone.

Objective: To determine the dose-response relationship of Diprophylline's vasodilator effect on isolated arterial segments.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., Wistar rat).

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, glucose 11.1).

-

Vasoconstrictor agent (e.g., Phenylephrine or KCl).

-

Diprophylline solutions of varying concentrations.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in width.

-

The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

After equilibration, the rings are pre-contracted with a vasoconstrictor agent (e.g., 1 µM Phenylephrine) to induce a stable tonic contraction.

-

Once a stable contraction plateau is reached, cumulative concentrations of Diprophylline are added to the organ bath.

-

The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

-

A dose-response curve is then constructed to determine the EC50 (the concentration of Diprophylline that produces 50% of the maximal relaxation).

Caption: Workflow for In Vitro Vasodilation Assessment.

In Vivo Hemodynamic Measurement in Animal Models

This protocol is used to assess the systemic effects of a vasodilator on cardiovascular parameters.

Objective: To measure the in vivo effects of Diprophylline on blood pressure and heart rate.

Materials:

-

Anesthetized animal model (e.g., Sprague-Dawley rat).

-

Catheters for drug administration and blood pressure monitoring.

-

Pressure transducer and data acquisition system.

-

Diprophylline solution for intravenous administration.

Procedure:

-

The animal is anesthetized, and catheters are inserted into a femoral artery (for blood pressure measurement) and a femoral vein (for drug infusion).

-

A baseline period of stable blood pressure and heart rate is established and recorded.

-

A bolus injection or continuous infusion of Diprophylline is administered intravenously.

-

Arterial blood pressure and heart rate are continuously monitored and recorded for a specified period after drug administration.

-

The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated to determine the vasodilator effect.

Discussion and Future Directions

The preliminary evidence indicates that Diprophylline exerts vasodilator effects through the well-established mechanisms of phosphodiesterase inhibition and adenosine receptor antagonism. The study by Kang (1992) provides initial clinical evidence of its potential to reduce pulmonary arterial pressure. However, a significant gap exists in the literature regarding comprehensive, quantitative data from well-controlled preclinical and clinical studies.

Future research should focus on:

-

Quantitative Dose-Response Studies: Conducting detailed in vitro and in vivo studies to establish the potency and efficacy of Diprophylline as a vasodilator.

-

Full-Text Publication of Early Studies: Locating and translating the full text of early studies, such as that by Kang (1992), to extract valuable quantitative data.

-

Receptor Subtype Selectivity: Investigating the binding affinity of Diprophylline for different adenosine receptor subtypes to better understand its specific effects.

-

PDE Isoenzyme Specificity: Determining the inhibitory profile of Diprophylline against various PDE isoenzyme families to elucidate its tissue-specific effects.

-

Clinical Trials: Designing and executing robust clinical trials to evaluate the therapeutic potential of Diprophylline in cardiovascular conditions characterized by vasoconstriction, such as pulmonary hypertension and peripheral artery disease.

Conclusion

Diprophylline demonstrates clear vasodilator properties that are ancillary to its primary use as a bronchodilator. The mechanisms of action, involving phosphodiesterase inhibition and adenosine receptor antagonism, are well-understood in the context of xanthine derivatives. While preliminary clinical data suggests a beneficial effect on pulmonary hemodynamics, there is a pressing need for more rigorous quantitative and mechanistic studies to fully characterize its vasodilator profile and to explore its potential for broader therapeutic applications in cardiovascular medicine. This whitepaper serves as a foundational resource to guide and stimulate further investigation in this promising area.

References

Unraveling the Off-Target Profile of Diprophylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprophylline, a xanthine derivative, is a well-established bronchodilator and vasodilator utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are primarily attributed to its role as an adenosine receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor. However, a comprehensive understanding of a drug's pharmacological profile extends beyond its primary mechanism of action. Off-target effects and secondary pharmacology, which are interactions with molecular targets other than the intended ones, are critical considerations in drug development. These interactions can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing. This technical guide provides an in-depth analysis of the known off-target effects and secondary pharmacology of Diprophylline, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Pharmacological Profile of Diprophylline

Diprophylline's therapeutic efficacy is rooted in its ability to counteract bronchoconstriction and promote vasodilation. This is achieved through two primary mechanisms:

-

Adenosine Receptor Antagonism: Adenosine, an endogenous nucleoside, can induce bronchoconstriction by acting on its receptors in the airways. Diprophylline competitively antagonizes A1 and A2 adenosine receptors, thereby blocking the bronchoconstrictive effects of adenosine.[1]

-

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers that mediate smooth muscle relaxation. By inhibiting PDEs, Diprophylline increases intracellular levels of cAMP and cGMP, leading to bronchodilation and vasodilation.[2] Diprophylline is considered a non-selective PDE inhibitor.[3][4]

Beyond these primary actions, Diprophylline has been reported to interact with other molecular targets, contributing to its secondary pharmacological profile:

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition: Diprophylline has been shown to inhibit mPGES-1, an enzyme involved in the inflammatory cascade.[5]

-

ABCG2 Transporter Modulation: Studies have indicated that Diprophylline can down-regulate the expression of the ATP-binding cassette transporter G2 (ABCG2), a protein associated with multidrug resistance in cancer cells.

Quantitative Analysis of Off-Target Interactions

The following table summarizes the available quantitative data for the interaction of Diprophylline with its known primary and off-target molecules.

| Target Molecule | Interaction Type | Quantitative Data | Experimental Method |

| Adenosine A1 Receptor | Antagonism | Ki = 170 µM | Radioligand Binding Assay |

| Adenosine A2 Receptor | Antagonism | Ki = 93 µM | Radioligand Binding Assay |

| Phosphodiesterases (non-selective) | Inhibition | IC50 (tracheal relaxation) ≈ 983 µM (250 µg/ml) | Organ Bath Experiment |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Inhibition | IC50 = 200 µM | Enzyme Inhibition Assay |

| ABCG2 Transporter | Down-regulation | Dose- and time-dependent decrease in protein levels | Western Blot Analysis |

Signaling Pathways and Mechanisms of Action

To visually represent the molecular interactions of Diprophylline, the following diagrams illustrate the key signaling pathways involved.

Experimental Methodologies

The characterization of Diprophylline's pharmacological profile relies on a variety of established experimental techniques. Below are detailed descriptions of the general protocols for the key assays.

Radioligand Binding Assay for Adenosine Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation:

-

Cells or tissues expressing the target adenosine receptor (e.g., rat fat cells, cerebral cortex) are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [³H]-DPCPX for A1 receptors) at a fixed concentration.

-

Increasing concentrations of the unlabeled test compound (Diprophylline) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Enzyme Inhibition Assay for Phosphodiesterase and mPGES-1 Activity

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

-

Enzyme and Substrate Preparation:

-

A purified or recombinant form of the target enzyme (e.g., PDE isoforms or mPGES-1) is prepared.

-

The enzyme's substrate is prepared in a suitable buffer (e.g., cAMP for PDEs, PGH2 for mPGES-1).

-

-

Inhibition Reaction:

-

The enzyme is pre-incubated with various concentrations of the test compound (Diprophylline).

-

The reaction is initiated by adding the substrate.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

-

Detection of Product Formation:

-

The reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as:

-

For PDEs: Measuring the amount of AMP or GMP produced, often using a secondary enzyme that generates a detectable signal (e.g., luminescence or fluorescence).

-

For mPGES-1: Measuring the amount of PGE2 produced, typically by techniques like ELISA or mass spectrometry.

-

-

-

Data Analysis:

-

The enzyme activity in the presence of the inhibitor is compared to the activity in its absence.

-

The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.

-

References

- 1. Diprophylline - Wikipedia [en.wikipedia.org]

- 2. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy Diprophylline; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]

- 3. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]